Methyl 3-((4-chloropyridin-2-yl)thio)propanoate is an organosulfur compound characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. This compound features a methyl ester functional group attached to a propanoate chain, with a chloropyridine moiety contributing to its biological activity.
The synthesis of methyl 3-((4-chloropyridin-2-yl)thio)propanoate typically involves a nucleophilic substitution reaction where 4-chloropyridine-2-thiol reacts with methyl 3-bromopropanoate. The reaction is facilitated by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) .
Methyl 3-((4-chloropyridin-2-yl)thio)propanoate has a molecular formula of C10H10ClN2O2S. Its structure can be represented using various chemical notation systems, including SMILES and InChI formats.
CC(C(=O)OC)SC1=C(N=C(C=C1)Cl)N
The molecular weight of the compound is approximately 232.71 g/mol. The compound's structure features a propanoate backbone with a sulfur atom linked to a chlorinated pyridine ring, which plays a crucial role in its reactivity and biological properties.
Methyl 3-((4-chloropyridin-2-yl)thio)propanoate can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine atom on the pyridine ring, which enhances its electrophilicity during substitution reactions .
The mechanism of action for methyl 3-((4-chloropyridin-2-yl)thio)propanoate involves:
This mechanism is typical for many organosulfur compounds and is crucial for understanding their behavior in biological systems and synthetic applications.
Methyl 3-((4-chloropyridin-2-yl)thio)propanoate is expected to be a colorless to pale yellow liquid with a characteristic odor. Its melting point and boiling point are not extensively documented but are likely within typical ranges for similar esters.
Methyl 3-((4-chloropyridin-2-yl)thio)propanoate has several scientific uses:
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2